GSK2795039, more commonly known by its research name GSK2795039, is a small molecule classified as a selective inhibitor of NADPH oxidase 2 (NOX2). [, ] NOX enzymes are responsible for catalyzing the formation of reactive oxygen species (ROS). [] While ROS play crucial roles in various physiological processes, their overproduction is linked to oxidative stress and contributes to the development of numerous disease states. [, ]
GSK2795039's selectivity for NOX2 over other NOX isoforms, as well as other enzymes like xanthine oxidase and endothelial nitric oxide synthase, makes it a valuable tool for researchers studying the specific roles of NOX2 in various biological systems and disease models. [, ]
GSK2795039 functions by selectively inhibiting NOX2, preventing the enzyme from producing ROS. [, ] This inhibition occurs in a competitive manner with NADPH, one of the substrates required for NOX2 activity. [] By binding to the enzyme's active site and competing with NADPH, GSK2795039 effectively blocks ROS production, ultimately reducing oxidative stress and its downstream consequences. [, ]
Inflammation: In a murine model of paw inflammation, GSK2795039 effectively abolished ROS production by activated NOX2. [] Similarly, it demonstrated activity in a model of acute pancreatitis, reducing serum amylase levels triggered by cerulein injection, suggesting a role for NOX2 in pancreatitis severity. []
Bladder Dysfunction: GSK2795039 improved dysfunctional voiding behavior, reduced bladder edema and inflammation, and preserved urothelial barrier integrity in a mouse model of cyclophosphamide-induced cystitis, highlighting the potential of NOX2 inhibition for treating bladder dysfunction. []
Neurological Disorders: Research suggests GSK2795039's potential in addressing Alzheimer's disease (AD). In AD models, GSK2795039 prevented Aβ1-42-induced brain glucose hypometabolism, network hyperactivity, and associated behavioral changes, suggesting NOX2 as a potential therapeutic target for AD. [, , , ] Furthermore, GSK2795039 provided neuroprotection and improved functional outcomes in an animal model of traumatic brain injury. []
Cancer Research: GSK2795039 has been utilized to study NOX2's role in cancer. Research showed that the activation of Piezo1 increased the sensitivity of breast cancer cells to hyperthermia therapy, and this effect was enhanced by GSK2795039, suggesting a potential therapeutic strategy involving NOX2 inhibition for breast cancer treatment. [] Also, studies demonstrated that GSK2795039 could sensitize AML cells to daunorubicin-induced killing in hypoxic environments, indicating its potential for overcoming chemoresistance in AML. []
Cardiovascular Diseases: Studies on human arterioles indicate that GSK2795039 can inhibit NOX2 and reduce ROS production, thereby affecting endothelium-dependent vasodilation. [, ] This finding suggests a potential role of GSK2795039 in studying and potentially treating cardiovascular diseases related to endothelial dysfunction.
CAS No.: 61389-70-6
CAS No.: 41383-84-0
CAS No.: 1344-96-3
CAS No.: 21105-15-7
CAS No.: 168974-05-8